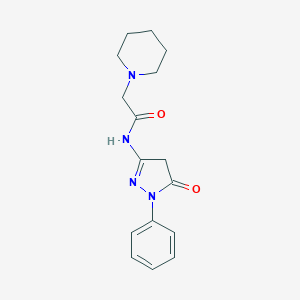![molecular formula C13H13N3O3S2 B276383 Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate, also known as EATSC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EATSC is a thienyl pyrimidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate is not fully understood. However, it has been reported to interact with cellular proteins and enzymes, leading to the inhibition of cancer cell growth and inflammation. Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has also been shown to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has also been reported to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin. Furthermore, Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Furthermore, it has been reported to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial properties. However, there are also limitations to using Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate in lab experiments. It has been reported to exhibit low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to explore its potential as an anti-inflammatory agent in various animal models. Furthermore, the development of more efficient synthesis methods for Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate is also an area of future research. Additionally, the investigation of the mechanism of action of Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate is necessary to understand its potential applications in various fields.
Conclusion:
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate is a thienyl pyrimidine derivative that has shown promising results as an anti-cancer, anti-inflammatory, and anti-microbial agent. It can be easily synthesized using various methods and exhibits potent biological activities. Further research is needed to fully understand the mechanism of action of Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate and its potential applications in various fields.
Métodos De Síntesis
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate can be synthesized using various methods, including the reaction of 2-oxo-2-(2-thienyl)ethyl isothiocyanate with ethyl 4-amino-5-formamido-2-thiophenecarboxylate. Another method involves the reaction of 2-oxo-2-(2-thienyl)ethyl isocyanate with ethyl 4-amino-5-mercapto-2-thiophenecarboxylate. The product obtained from these reactions is Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate, which is a yellow solid.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. It has been reported to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate has shown promising results as an anti-microbial agent against various bacterial strains.
Propiedades
Fórmula molecular |
C13H13N3O3S2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
ethyl 4-amino-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O3S2/c1-2-19-12(18)8-6-15-13(16-11(8)14)21-7-9(17)10-4-3-5-20-10/h3-6H,2,7H2,1H3,(H2,14,15,16) |
Clave InChI |
HTUPYNNPTPQFTO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)C2=CC=CS2 |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![N-phenyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276315.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)

![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B276324.png)